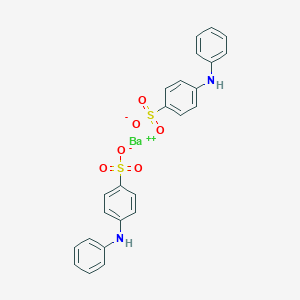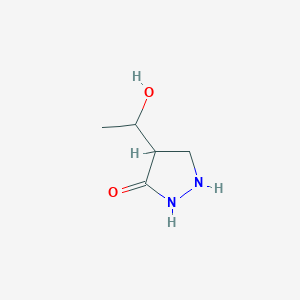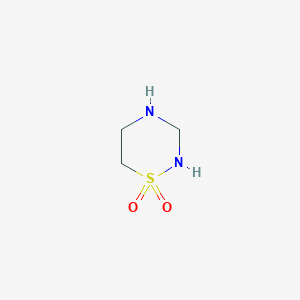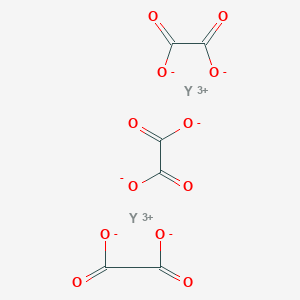
1,8-Naphthalimide
Übersicht
Beschreibung
1,8-Naphthalimide derivatives are a class of compounds that have garnered significant attention due to their diverse applications in the fields of DNA targeting, anticancer therapy, and fluorescent cellular imaging. These compounds have been shown to possess rich photophysical properties, which are highly dependent on the nature and substitution pattern of the aryl ring. This makes them excellent candidates for use as probes, as changes in their spectroscopic properties can be used to monitor their binding to biomolecules and their uptake and location within cells .
Synthesis Analysis
The synthesis of 1,8-naphthalimide derivatives often involves the functionalization of the naphthalimide core at various positions to achieve desired properties. For instance, novel 1,8-naphthalimides have been synthesized with substitutions at the 3-C position, which have been investigated for their thermal, electrochemical, and luminescence behavior . Additionally, fluorinated 1,8-naphthalimides have been synthesized from acenaphthene, demonstrating good solubility and low LUMO energy levels, making them suitable for use in n-type semiconductors .
Molecular Structure Analysis
The molecular structure of 1,8-naphthalimides can be tailored to exhibit specific electronic transitions and exciton coupling, which are useful for chiral amine recognition . The introduction of various substituents can significantly affect the electronic spectra and luminescence properties of these compounds . X-ray diffraction analysis has been used to confirm the structures of some fluorinated derivatives, revealing different packing models .
Chemical Reactions Analysis
1,8-Naphthalimide derivatives can undergo various chemical reactions to form complexes with metals or to be used as sensors for ions such as Fe3+. For example, a fluorescent dye with three 1,8-naphthalimide units exhibited high selectivity to Fe3+ by fluorescence quenching in DMF and showed enhanced fluorescence in the presence of Fe3+ in DMF/H2O mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthalimide derivatives are influenced by their structural modifications. These compounds have been found to possess high thermal stability and can exhibit thermochromism and vapochromism behaviors, as demonstrated by a structurally simple derivative that showed intense blue emission and reversible changes in color with temperature and vapor exposure . The photoluminescence properties of these derivatives can range from blue to green in the solid state and from orange to red in solution, with varying quantum yields .
Wissenschaftliche Forschungsanwendungen
2. Emissive Materials in Organic Light-Emitting Diodes
Organic light-emitting devices (OLEDs) have garnered significant research attention owing to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . Rational molecular design of 1,8-naphthalimide (NI) derivatives can offer quite promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
3. Ion Sensors
The 1,8-naphthalimides with secondary or tertiary amines were investigated as ion sensors, e.g., Pb 2+ [ 6 ], Zn 2+ [ 7 ], fluorophores for cellular imaging [ 8] or for imaging the subcellular compartments in plants [ 9 ], for imaging the ions in living cells such as Zn 2+ [ 10 ], or DNA binding [ 11, 12 ], as hypoxia sensors [ 13 ], and their optical properties have also been investigated [ 14, 15, 16, 17, 18 ] .
4. Fluorescent Chemosensors
This review mainly focuses on 1,8-naphthalimide and its derivatives in ion detection, molecular recognition, material applications, and bioimaging in the past five years .
5. DNA Binding Agents
This review gives an overview of the many discoveries and the progression of the use of 1,8-naphthalimides as such agents and their applications to date; focusing mainly on mono-, bis-naphthalimide based structures, and their various derivatives (e.g. amines, polyamine conjugates, heterocyclic, oligonucleotide and peptide based, and those based on metal complexes) .
6. Red Emission Fluorescent Molecules
1,8-Napthalimides (NIs) have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF). All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11. These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .
7. Dendritic Platforms
With/without metals, the new dendritic platforms can be found for different applications, including but not limited to sensing, imaging, antibacterial, anticancer, and liquid crystal and battery matrix. By controlling the different generations of dendrimers, the precise size less than 10 nm can be realized .
8. Dyes for Textile and Polymeric Materials
1,8-Naphthalimide derivatives have been used as dyes for textile and polymeric materials. These compounds have appreciable roles in drug delivery, antitumors, and micro-biological activity . They have also been employed as pH and metal ion detectors, or to determine the effect of phase transfer catalysts on molecules .
9. Fluorescent Dyes, Metal Sensors, and Organic Light Emitting Materials
In recent years, 1,8-naphthalimide derivatives have been widely applied as fluorescent dyes, metal sensors, and organic light-emitting materials because of their excellent fluorescence properties, high absorption coefficients, good fluorescence and quantum yields, large Stokes shifts, good stability, and easy modification .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHABGPPCLHLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044731 | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthalimide | |
CAS RN |
81-83-4 | |
| Record name | Naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














